molecular formula C8H9NO4 B1274168 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid CAS No. 83863-74-5

2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1274168
CAS No.: 83863-74-5
M. Wt: 183.16 g/mol
InChI Key: HCEANTQTOYOMSH-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound features two carboxylic acid groups and a methyl group attached to the pyrrole ring, making it a dicarboxylic acid derivative of pyrrole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-methylpyrrole.

    Carboxylation: The 1-methylpyrrole undergoes carboxylation to introduce the carboxylic acid groups. This can be achieved through a reaction with carbon dioxide in the presence of a strong base such as sodium hydroxide.

    Oxidation: The intermediate product is then subjected to oxidation to convert any remaining functional groups into carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of more oxidized derivatives such as pyrrole-2,3-dicarboxylic acid.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid groups.

    Substitution: Introduction of halogen atoms or other functional groups onto the pyrrole ring.

Scientific Research Applications

2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biochemical processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carboxylic acid: A simpler pyrrole derivative with a single carboxylic acid group.

    1-Methylpyrrole-2-carboxylic acid: Similar structure but lacks the second carboxylic acid group.

    Pyrrole-3-carboxylic acid: Another pyrrole derivative with a carboxylic acid group at the 3-position.

Uniqueness

2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of two carboxylic acid groups and a methyl group on the pyrrole ring. This structural feature imparts distinct chemical reactivity and potential biological activities compared to its simpler counterparts.

Properties

IUPAC Name

2-(carboxymethyl)-1-methylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-9-3-2-5(8(12)13)6(9)4-7(10)11/h2-3H,4H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEANTQTOYOMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00232763
Record name 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83863-74-5
Record name 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83863-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-carboxy-1-methyl-1H-pyrrole-2-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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